2-Amino-5,6-dimethylbenzothiazole

Description

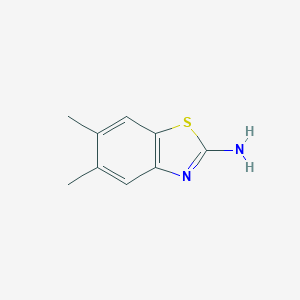

Structure

3D Structure

Properties

IUPAC Name |

5,6-dimethyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-5-3-7-8(4-6(5)2)12-9(10)11-7/h3-4H,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODWHFFPQHUDAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Record name | 2-AMINO-5,6-DIMETHYLBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19768 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024478 | |

| Record name | 2-Amino-5,6-dimethylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-amino-5,6-dimethylbenzothiazole is an off-white crystalline solid. (NTP, 1992) | |

| Record name | 2-AMINO-5,6-DIMETHYLBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19768 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | 2-AMINO-5,6-DIMETHYLBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19768 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

29927-08-0 | |

| Record name | 2-AMINO-5,6-DIMETHYLBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19768 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5,6-Dimethyl-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29927-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5,6-dimethylbenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029927080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINO-5,6-DIMETHYLBENZOTHIAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-5,6-dimethylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dimethylbenzothiazol-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.404 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-5,6-DIMETHYLBENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YBU8Z59YS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

365 to 372 °F (NTP, 1992) | |

| Record name | 2-AMINO-5,6-DIMETHYLBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19768 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-Amino-5,6-dimethylbenzothiazole from 3,4-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide for the synthesis of 2-amino-5,6-dimethylbenzothiazole, a valuable scaffold in medicinal chemistry, starting from 3,4-dimethylaniline. The primary method detailed is the classical Hugerschoff reaction, which involves the in situ formation of a thiocyanate intermediate followed by intramolecular cyclization.

Overview of Synthetic Pathway

The synthesis of this compound from 3,4-dimethylaniline is achieved through a one-pot reaction involving electrophilic thiocyanation of the aromatic ring followed by cyclization. The reaction utilizes a thiocyanate salt and an oxidizing agent, typically bromine, in an acidic medium.

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5,6-dimethylbenzothiazole

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-5,6-dimethylbenzothiazole, tailored for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details experimental protocols, and visualizes relevant chemical and biological pathways.

Core Physicochemical Properties

This compound is an off-white crystalline solid.[1] It is a heterocyclic amine containing a benzothiazole moiety, which is a valuable scaffold in medicinal chemistry.[2][3]

Quantitative Data Summary

The following tables provide a structured summary of the known quantitative physicochemical properties of this compound.

| Identifier | Value | Source |

| IUPAC Name | 5,6-dimethyl-1,3-benzothiazol-2-amine | PubChem[1] |

| CAS Number | 29927-08-0 | Sigma-Aldrich[4] |

| Molecular Formula | C₉H₁₀N₂S | PubChem[1] |

| Molecular Weight | 178.25 g/mol | Sigma-Aldrich[4] |

| Canonical SMILES | CC1=C(C=C2C(=C1)N=C(S2)N)C | |

| InChI Key | IODWHFFPQHUDAG-UHFFFAOYSA-N | Sigma-Aldrich[4] |

| Property | Value | Source |

| Melting Point | 185-189 °C | Sigma-Aldrich[4] |

| Boiling Point (Predicted) | 342.1 ± 45.0 °C | |

| Solubility | Less than 1 mg/mL at 20 °C (in water) | PubChem[1] |

| pKa | Not explicitly found for this compound. The pKa of the related compound 2-aminobenzothiazole is 4.51. | |

| LogP (Predicted) | 2.8 |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 2-aminobenzothiazole derivatives is the reaction of a corresponding substituted aniline with a thiocyanate salt in the presence of an oxidizing agent. For this compound, the starting material is 3,4-dimethylaniline.[5] The following is a generalized experimental protocol based on established methods for similar compounds.[6][7]

Materials and Reagents:

-

3,4-Dimethylaniline

-

Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)

-

Bromine (Br₂)

-

Glacial acetic acid

-

Water

-

Sodium hydroxide (NaOH) solution (for neutralization)

-

Suitable solvent for recrystallization (e.g., ethanol)

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 3,4-dimethylaniline and potassium thiocyanate in glacial acetic acid in a reaction vessel equipped with a stirrer and a dropping funnel. The reaction mixture is typically cooled in an ice bath.

-

Addition of Bromine: A solution of bromine in glacial acetic acid is added dropwise to the stirred reaction mixture while maintaining a low temperature (e.g., below 20°C).

-

Reaction Progression: After the addition of bromine is complete, the reaction is allowed to proceed at room temperature for a specified period.

-

Precipitation: The reaction mixture is then poured into a large volume of water, which causes the product to precipitate out of the solution.

-

Isolation and Neutralization: The crude product is collected by filtration and washed with water. The filtrate can be neutralized with a sodium hydroxide solution to precipitate any remaining product.

-

Purification: The crude this compound is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the final product.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General synthesis workflow for this compound.

Potential Biological Signaling Pathway

While the specific biological activity of this compound is not extensively documented, the 2-aminobenzothiazole scaffold is a key feature in the development of inhibitors for various kinases, including Phosphoinositide 3-kinases (PI3Ks).[8][9] The PI3K signaling pathway is crucial in regulating cell growth, proliferation, and survival, and its dysregulation is implicated in cancer.[8][10] The diagram below illustrates the PI3K signaling pathway and the potential point of inhibition by 2-aminobenzothiazole derivatives.

Caption: The PI3K signaling pathway and potential inhibition by 2-aminobenzothiazole derivatives.

References

- 1. This compound | C9H10N2S | CID 34757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|CAS 29927-08-0 [benchchem.com]

- 3. excli.de [excli.de]

- 4. GPR183 antagonism reduces macrophage infiltration in influenza and SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,4-Dimethylaniline | C8H11N | CID 7248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. rjpbcs.com [rjpbcs.com]

- 8. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PI3K inhibitors are finally coming of age - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]

2-Amino-5,6-dimethylbenzothiazole: A Technical Overview for Researchers and Drug Development Professionals

An In-depth Technical Guide on 2-Amino-5,6-dimethylbenzothiazole

CAS Number: 29927-08-0

Chemical Structure:

Molecular Formula: C₉H₁₀N₂S[1]

IUPAC Name: 5,6-dimethyl-1,3-benzothiazol-2-amine[1]

Physicochemical Properties

This compound is an off-white crystalline solid.[1] Key physicochemical data are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 178.25 g/mol | |

| Melting Point | 185-189 °C | |

| Assay | 97% | |

| Appearance | Powder | |

| SMILES String | Cc1cc2nc(N)sc2cc1C | |

| InChI | 1S/C9H10N2S/c1-5-3-7-8(4-6(5)2)12-9(10)11-7/h3-4H,1-2H3,(H2,10,11) | |

| InChI Key | IODWHFFPQHUDAG-UHFFFAOYSA-N |

Synthesis

Adapted Experimental Protocol for the Synthesis of this compound:

This protocol is adapted from the synthesis of 2-amino-6-methylbenzothiazole and is provided as a general guideline. Researchers should optimize conditions for the specific starting material.

Materials:

-

3,4-dimethylaniline

-

Ammonium thiocyanate or Potassium thiocyanate

-

Bromine or N-Bromosuccinimide (NBS)

-

Glacial acetic acid

-

Suitable solvent (e.g., chloroform, acetic acid)

-

Sodium hydroxide or other suitable base for neutralization

-

Ethanol or other suitable solvent for recrystallization

Procedure:

-

Thiocyanation of Aniline: Dissolve 3,4-dimethylaniline in a suitable solvent such as glacial acetic acid. Add ammonium thiocyanate or potassium thiocyanate to the solution and stir until dissolved.

-

Cyclization: Cool the mixture in an ice bath. Slowly add a solution of bromine in glacial acetic acid or N-Bromosuccinimide portion-wise while maintaining the low temperature. The reaction is typically exothermic.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water. The crude product may precipitate.

-

Neutralization and Isolation: Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide solution) to precipitate the free base of this compound. Filter the precipitate, wash with water, and dry.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure this compound.

Biological Activity

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antibacterial properties. While specific quantitative data for this compound is limited in the public domain, the biological potential of this class of compounds is well-documented.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of 2-aminobenzothiazole derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key cellular targets such as protein kinases. For instance, derivatives of 2-aminobenzothiazole have been shown to inhibit kinases like EGFR and FAK, which are crucial for cancer cell proliferation and survival.[2]

The table below summarizes the anticancer activity of some representative 2-aminobenzothiazole derivatives to illustrate the potential of this chemical class.

| Compound | Cancer Cell Line | IC₅₀ Value | Reference |

| Compound 13 (a 2-aminobenzothiazole derivative) | HCT116 | 6.43 ± 0.72 µM | [2] |

| A549 | 9.62 ± 1.14 µM | [2] | |

| A375 | 8.07 ± 1.36 µM | [2] | |

| Compound 24 (a 2-aminobenzothiazole-1,3,4-oxadiazole hybrid) | C6 (rat glioma) | 4.63 ± 0.85 µM | [2] |

| A549 | 39.33 ± 4.04 µM | [2] |

Antibacterial Activity

2-Aminobenzothiazole derivatives have also shown promising activity against a range of bacterial pathogens, including Mycobacterium tuberculosis.[3] The antibacterial mechanism can vary, but some derivatives have been found to target essential bacterial enzymes.

The following table presents the Minimum Inhibitory Concentration (MIC) values for some 2-aminobenzothiazole analogs against Mycobacterium tuberculosis.

| Compound | Strain | MIC (µM) | Reference |

| Compound 8 | M. tuberculosis (wild-type) | 27 | [3] |

| Compound 14 (a 1,3-thiazole analog) | M. tuberculosis (wild-type) | 34 | [3] |

| Compound 21 (an oxazole analog) | M. tuberculosis (wild-type) | 10 | [3] |

| Compound 22 (an oxazole analog) | M. tuberculosis (wild-type) | 10 | [3] |

Potential Signaling Pathway Involvement

While a specific signaling pathway directly modulated by this compound has not been elucidated, based on the activity of related compounds, a plausible mechanism of action for its potential anticancer effects could involve the inhibition of receptor tyrosine kinase (RTK) signaling pathways. For example, inhibition of the Epidermal Growth Factor Receptor (EGFR) is a common mechanism for 2-aminobenzothiazole derivatives.[2]

Below is a generalized diagram illustrating a potential mechanism of action for a 2-aminobenzothiazole derivative targeting the EGFR signaling pathway.

Caption: Potential inhibition of the EGFR signaling pathway by this compound.

Experimental Workflow for Biological Evaluation

To assess the biological activity of this compound, a structured experimental workflow is essential. The following diagram outlines a typical process for evaluating the anticancer and antibacterial potential of a novel compound.

Caption: Experimental workflow for the biological evaluation of this compound.

References

- 1. This compound | C9H10N2S | CID 34757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Biological Screening of Novel 2-Amino-5,6-dimethylbenzothiazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Derivatives of this heterocyclic system have demonstrated potent antimicrobial, antifungal, and anticancer properties. This technical guide provides a comprehensive overview of the biological screening of novel 2-Amino-5,6-dimethylbenzothiazole derivatives, offering detailed experimental protocols, data presentation, and visualization of relevant biological pathways. While extensive research exists for the broader 2-aminobenzothiazole class, this guide will focus on the available information for 5,6-dimethyl substituted derivatives and draw relevant parallels from closely related analogs where specific data is limited.

Antimicrobial and Antifungal Activity

Derivatives of 2-aminobenzothiazole have been extensively studied for their efficacy against a range of bacterial and fungal pathogens. The introduction of different substituents on the benzothiazole ring system allows for the modulation of their antimicrobial spectrum and potency.

Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative 2-aminobenzothiazole derivatives against various bacterial and fungal strains. It is important to note that specific data for a wide range of novel this compound derivatives is not extensively available in the public domain. The data presented here is a compilation from studies on closely related 2-aminobenzothiazole analogs to provide a comparative baseline.

Table 1: Antibacterial Activity of 2-Aminobenzothiazole Derivatives (MIC in µg/mL)

| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |

| Representative Compound A | 50 | 25 | 100 | 200 | [1][2] |

| Representative Compound B | 25 | 25 | 200 | >200 | [1][2] |

| Representative Compound C | 100 | 50 | 100 | 100 | [1][2] |

| Kanamycin (Standard) | - | - | - | - | [1] |

Table 2: Antifungal Activity of 2-Aminobenzothiazole Derivatives (MIC in µg/mL)

| Compound/Derivative | Candida albicans | Aspergillus niger | Reference |

| Representative Compound D | 8 | 16 | [3] |

| Representative Compound E | 4 | 8 | [3] |

| Representative Compound F | 16 | 32 | [2] |

| Fluconazole (Standard) | - | - | [2] |

Experimental Protocols

This method is a quantitative assay to determine the minimum inhibitory concentration (MIC) of a compound that inhibits the visible growth of a microorganism.[1]

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic/antifungal

-

Solvent control

Procedure:

-

Preparation of Microtiter Plates: Add 100 µL of sterile broth/medium to all wells.

-

Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the subsequent wells.

-

Inoculation: Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. Add 10 µL of the diluted inoculum to each well, except for the sterility control well.

-

Controls: Include a positive control (broth with inoculum and a standard antimicrobial agent), a growth control (broth with inoculum only), and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

This method is a qualitative or semi-quantitative test to assess the antimicrobial activity of a compound.

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Sterile cork borer

-

Test compound solution

-

Positive and solvent controls

Procedure:

-

Inoculation: A sterile cotton swab is dipped into the standardized inoculum and swabbed evenly across the entire surface of the MHA plate.

-

Well Preparation: Wells (6-8 mm in diameter) are created in the agar using a sterile cork borer.

-

Compound Application: A fixed volume (e.g., 50-100 µL) of the test compound solution is added to a designated well. Positive and solvent controls are added to separate wells.

-

Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.

-

Result Analysis: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Experimental Workflow

Caption: Workflow for Antimicrobial and Antifungal Screening.

Anticancer Activity

The 2-aminobenzothiazole scaffold is a key component in several approved and investigational anticancer agents. These compounds often exert their effects through the inhibition of various protein kinases and by inducing apoptosis and cell cycle arrest in cancer cells.

Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative 2-aminobenzothiazole derivatives against various cancer cell lines.

Table 3: Anticancer Activity of 2-Aminobenzothiazole Derivatives (IC50 in µM)

| Compound/Derivative | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | Reference |

| Representative Compound G | 8.27 | 9.62 | 7.44 | [4][5] |

| Representative Compound H | >300 | - | 6.43 | [4] |

| Representative Compound I | - | - | 9.99 | [4] |

| Doxorubicin (Standard) | - | - | - | [6] |

Experimental Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell lines

-

Test compounds

-

Propidium Iodide (PI) staining solution

-

RNase A

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured, and the percentage of cells in the G0/G1, S, and G2/M phases is determined.

Signaling Pathway

Many 2-aminobenzothiazole derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis. One of the prominent targets is the PI3K/Akt/mTOR pathway.[5]

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Anthelmintic Activity

While the primary focus of this guide is on antimicrobial and anticancer screening, it is noteworthy that some 2-aminobenzothiazole derivatives have also been investigated for other biological activities. For instance, a study on the synthesis of 2-amino-6-substituted benzothiazoles, including 5,6-dimethylbenzo[d]thiazol-2-amine, evaluated their anthelmintic activity.[7]

Data Summary

The following table summarizes the time taken for paralysis and death of earthworms upon treatment with a this compound derivative.

Table 4: Anthelmintic Activity of this compound Derivative

| Compound | Concentration (mg/mL) | Time for Paralysis (min) | Time for Death (min) | Reference |

| 5,6-dimethylbenzo[d]thiazol-2-amine | 2 | 35 | 65 | [7] |

| Albendazole (Standard) | 2 | 25 | 50 | [7] |

Experimental Protocol

Materials:

-

Adult Indian earthworms (Pheretima posthuma)

-

Petri dishes

-

Normal saline solution

-

Test compound solution

-

Standard drug (e.g., Albendazole)

Procedure:

-

Acclimatization: Earthworms of similar size are washed with normal saline and placed in Petri dishes containing normal saline for acclimatization.

-

Treatment: The earthworms are then placed in Petri dishes containing the test compound solution at a specific concentration.

-

Observation: The time taken for the paralysis and death of the earthworms is recorded. Paralysis is noted when the worms do not move even when shaken vigorously. Death is confirmed by placing the worms in warm water (50°C) and observing for any movement.

-

Controls: A control group with normal saline and a standard drug group are run concurrently.

Conclusion

The 2-aminobenzothiazole scaffold represents a versatile platform for the development of novel therapeutic agents. While specific and comprehensive biological screening data for novel this compound derivatives are still emerging, the information available for closely related analogs provides a strong rationale for their continued investigation. The experimental protocols and data presented in this guide offer a framework for researchers to design and execute robust biological screening campaigns for this promising class of compounds. Future studies focusing on the systematic evaluation of this compound derivatives are warranted to fully elucidate their therapeutic potential.

References

- 1. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole | MDPI [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. 2-Aminobenzothiazole derivatives: search for new antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

spectroscopic analysis of 2-Amino-5,6-dimethylbenzothiazole (NMR, IR, Mass Spec)

Introduction: 2-Amino-5,6-dimethylbenzothiazole is a heterocyclic amine with a molecular formula of C₉H₁₀N₂S and a molecular weight of 178.25 g/mol .[1][2] As a derivative of the benzothiazole scaffold, a privileged structure in medicinal chemistry, this compound is of significant interest to researchers in drug discovery and materials science. Accurate structural elucidation and characterization are paramount for its application. This technical guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to analyze and confirm the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Expected ¹H NMR Data

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.5 | Singlet | 1H | H-4 (Aromatic Proton) |

| ~ 6.8 - 7.3 | Singlet | 1H | H-7 (Aromatic Proton) |

| ~ 4.5 - 5.5 | Broad Singlet | 2H | -NH₂ (Amino Protons) |

| ~ 2.2 - 2.4 | Singlet | 3H | -CH₃ (Methyl Protons at C-5) |

| ~ 2.2 - 2.4 | Singlet | 3H | -CH₃ (Methyl Protons at C-6) |

Note: Chemical shifts are predicted and can vary based on the solvent and concentration. The two methyl groups and two aromatic protons might have slightly different chemical shifts depending on the specific electronic environment.

Expected ¹³C NMR Data

The ¹³C NMR spectrum reveals the number of non-equivalent carbons and provides insight into their hybridization and chemical environment.

| Chemical Shift (δ) ppm | Assignment |

| ~ 165 - 170 | C-2 (Carbon of the C=N in the thiazole ring) |

| ~ 145 - 150 | C-8 (Quaternary Carbon) |

| ~ 130 - 135 | C-9 (Quaternary Carbon) |

| ~ 125 - 130 | C-5 (Quaternary Carbon) |

| ~ 125 - 130 | C-6 (Quaternary Carbon) |

| ~ 115 - 120 | C-4 (Aromatic CH) |

| ~ 110 - 115 | C-7 (Aromatic CH) |

| ~ 19 - 22 | -CH₃ (Methyl Carbon at C-5) |

| ~ 19 - 22 | -CH₃ (Methyl Carbon at C-6) |

Note: These are approximate chemical shift ranges. Actual values depend on the experimental conditions.[3][4]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Internal Standard : Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a reference point (0 ppm).

-

Instrumentation : Acquire the spectra on a high-resolution NMR spectrometer (e.g., 300 or 500 MHz).

-

¹H NMR Acquisition :

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.

-

-

¹³C NMR Acquisition :

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.

-

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the peaks for ¹H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretch (primary amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (methyl groups) |

| ~ 1620 | Strong | N-H bend (scissoring) |

| 1600 - 1450 | Medium-Strong | C=C and C=N stretching (aromatic/thiazole ring) |

| ~ 1380 | Medium | C-H bend (methyl groups) |

| ~ 1250 | Medium | C-N stretch |

Note: These are characteristic absorption ranges for the functional groups present.[5]

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation :

-

Thoroughly grind a small amount (1-2 mg) of this compound with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

The mixture should be a fine, homogeneous powder.

-

-

Pellet Formation :

-

Transfer the powder into a pellet-forming die.

-

Apply high pressure (several tons) using a hydraulic press to form a thin, transparent KBr pellet.

-

-

Data Acquisition :

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder to subtract any atmospheric interference (e.g., CO₂, H₂O).

-

-

Data Analysis : Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Expected Mass Spectrometry Data

| m/z | Interpretation |

| 178 | [M]⁺ (Molecular Ion) |

| 177 | [M-H]⁺ |

| 163 | [M-CH₃]⁺ (Loss of a methyl group) |

| 135 | [M-CH₃-HCN]⁺ or other fragmentation |

Note: The relative intensities of the fragment ions will depend on the ionization method used.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For a solid sample like this compound, this can be done via a direct insertion probe or by dissolving it in a suitable solvent for techniques like electrospray ionization (ESI).

-

Ionization : Ionize the sample molecules. Electron Impact (EI) is a common method for volatile compounds, which would likely cause significant fragmentation. Softer ionization techniques like ESI or Chemical Ionization (CI) can be used to observe the molecular ion more clearly.[6]

-

Mass Analysis : The resulting ions are separated according to their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Analysis : Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. This compound | C9H10N2S | CID 34757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(29927-08-0) MS [m.chemicalbook.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. 2-Amino-5-methylthiazole(7305-71-7) 13C NMR spectrum [chemicalbook.com]

understanding the reactive sites of 2-Amino-5,6-dimethylbenzothiazole

An In-depth Technical Guide to the Reactive Sites of 2-Amino-5,6-dimethylbenzothiazole

Abstract

This compound is a heterocyclic amine that serves as a crucial building block in medicinal chemistry and drug discovery.[1] Its versatile scaffold allows for interactions with a diverse array of biological targets, leading to the development of agents with potential therapeutic applications in inflammatory diseases, neurodegenerative conditions, and cancer.[1] This technical guide provides a comprehensive analysis of the reactive sites of this compound, supported by experimental data and computational insights, to aid researchers and drug development professionals in leveraging its synthetic potential.

Molecular Structure and Physicochemical Properties

The reactivity of this compound is dictated by its distinct structural features: a bicyclic system composed of a benzene ring fused to a thiazole ring, an exocyclic amino group at the 2-position, and two methyl groups at the 5- and 6-positions. The exocyclic amino group and the endocyclic nitrogen and sulfur atoms are the primary centers of reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂S | [1][2] |

| Molecular Weight | 178.25 g/mol | [2] |

| CAS Number | 29927-08-0 | [1][2] |

| Appearance | Off-White to Yellow Crystalline Solid/Powder | [3] |

| Melting Point | 185-189 °C | [3] |

| Boiling Point | 342.1±45.0 °C (Predicted) | [3] |

| pKa | 4.79±0.10 (Predicted) | [3] |

| Solubility | Insoluble in water; Sparingly soluble in DMSO; Slightly soluble in Methanol | [2][3] |

Analysis of Reactive Sites

The electronic landscape of this compound reveals several sites susceptible to chemical reactions. The electron-donating nature of the amino group and the methyl groups activates the molecule, particularly for electrophilic attack.

References

Potential Therapeutic Targets of 2-Amino-5,6-dimethylbenzothiazole: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heterocyclic scaffold, 2-amino-5,6-dimethylbenzothiazole, has emerged as a molecule of significant interest in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, suggesting a plurality of potential therapeutic applications. This technical guide synthesizes the available preclinical data on this compound and its closely related analogs, with a focus on identifying and characterizing its potential therapeutic targets. This document provides a comprehensive overview of its demonstrated anti-mycobacterial activity, and explores its potential roles in oncology, inflammatory disorders, and neurodegenerative diseases through the inhibition of key signaling molecules including protein tyrosine kinase p56-Lck, Receptor-Interacting Protein Kinase 1 (RIPK1), and Phosphoinositide 3-Kinase Gamma (PI3Kγ). Detailed experimental protocols, quantitative biological data, and visual representations of associated signaling pathways are provided to facilitate further research and drug development efforts.

Introduction

This compound is a versatile heterocyclic compound that serves as a key building block in the synthesis of various biologically active molecules. The benzothiazole core is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets. This has led to the exploration of this compound and its derivatives for a multitude of therapeutic applications, including as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents. This whitepaper aims to provide an in-depth technical guide to the known and potential therapeutic targets of this compound, presenting a critical analysis of the existing scientific literature to aid researchers in the strategic design of future studies and the development of novel therapeutics.

Antimicrobial Activity: Targeting Mycobacterium tuberculosis

One of the most well-documented therapeutic applications of this compound is its bactericidal activity against Mycobacterium tuberculosis.

Quantitative Data

The antimicrobial activity of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against various strains of M. tuberculosis and its cytotoxicity against a human cell line.

| Compound | Strain | MIC (μM) | Cytotoxicity (HepG2 IC50, μM) |

| This compound | M. tuberculosis H37Rv | 120 | >100 |

| This compound | LepB-UE Strain | 41 | >100 |

Data extracted from a study on 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis.[1]

Experimental Protocols

2.2.1. Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound against M. tuberculosis was determined using a standardized microplate-based assay.[1]

-

Bacterial Culture: M. tuberculosis was cultured in Middlebrook 7H9 medium supplemented with 10% v/v OADC (Oleic Albumin Dextrose Catalase) supplement and 0.05% w/v Tween 80.

-

Assay Procedure:

-

A serial dilution of this compound was prepared in a 96-well microplate.

-

An inoculum of M. tuberculosis was added to each well.

-

The plates were incubated for 5 days.

-

Bacterial growth was measured by optical density at 590 nm and relative fluorescence intensity.

-

The MIC was defined as the concentration of the compound required to inhibit the growth of M. tuberculosis by 90%.

-

2.2.2. Cytotoxicity Assay

The cytotoxicity of this compound was assessed against the human liver cancer cell line HepG2.[1]

-

Cell Culture: HepG2 cells were maintained in an appropriate cell culture medium.

-

Assay Procedure:

-

HepG2 cells were seeded in 96-well plates.

-

The cells were treated with various concentrations of this compound.

-

After a specified incubation period, cell viability was determined using a standard colorimetric assay (e.g., MTT or XTT).

-

The IC50 value, the concentration at which 50% of cell growth is inhibited, was calculated.

-

Potential Therapeutic Targets in Oncology and Inflammation

While direct experimental data for this compound is limited in these areas, its core structure is present in numerous derivatives that have shown potent inhibitory activity against key enzymes involved in cancer and inflammation. This suggests that this compound itself may serve as a valuable scaffold for the development of inhibitors targeting these pathways.

p56-Lck: A Target in T-cell Mediated Responses

Lymphocyte-specific protein tyrosine kinase (p56-Lck) is a critical enzyme in the T-cell receptor (TCR) signaling pathway, making it an attractive target for immunomodulatory and anti-inflammatory drugs. Derivatives of 2-aminobenzothiazole have been identified as potent inhibitors of p56-Lck.

The following diagram illustrates the central role of p56-Lck in T-cell activation.

RIPK1: A Key Regulator of Necroptosis and Inflammation

Receptor-Interacting Protein Kinase 1 (RIPK1) is a crucial mediator of programmed cell death (necroptosis) and inflammation. Its inhibition is a promising strategy for treating a range of inflammatory and neurodegenerative diseases. The 2-aminobenzothiazole scaffold has been explored for the development of RIPK1 inhibitors.

The diagram below outlines the signaling pathway leading to necroptosis, highlighting the central role of RIPK1.

PI3Kγ: A Target in Inflammation and Immuno-oncology

Phosphoinositide 3-Kinase Gamma (PI3Kγ) is a lipid kinase predominantly expressed in leukocytes, where it plays a critical role in inflammatory responses and immune cell trafficking. Its inhibition is being actively pursued for the treatment of inflammatory diseases and cancer. The 2-aminobenzothiazole core has been identified as a promising scaffold for developing PI3Kγ inhibitors.

The following diagram illustrates the role of PI3Kγ in downstream signaling pathways that mediate inflammatory responses.

Experimental Workflow for Target Validation

The following generalized workflow can be employed to validate the potential therapeutic targets of this compound.

Conclusion and Future Directions

This compound has demonstrated clear therapeutic potential as an anti-mycobacterial agent. Furthermore, the prevalence of its core structure in potent inhibitors of p56-Lck, RIPK1, and PI3Kγ strongly suggests that this compound could be a valuable starting point for the development of novel therapeutics for a range of diseases, including cancers, inflammatory disorders, and neurodegenerative conditions.

Future research should focus on:

-

Direct Target Engagement: Conducting biochemical and biophysical assays to determine the direct binding and inhibitory activity of this compound against p56-Lck, RIPK1, and PI3Kγ.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a focused library of derivatives to optimize potency and selectivity for identified targets.

-

In Vivo Efficacy: Evaluating the therapeutic potential of promising compounds in relevant animal models of disease.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound and its derivatives exert their biological effects.

This technical guide provides a solid foundation for these future investigations, with the ultimate goal of translating the therapeutic potential of this compound into clinical reality.

References

exploring the chemical reactivity of the amino group in 2-Amino-5,6-dimethylbenzothiazole

An In-depth Technical Guide to the Chemical Reactivity of the Amino Group in 2-Amino-5,6-dimethylbenzothiazole

Introduction

This compound is a heterocyclic amine that serves as a vital scaffold in medicinal chemistry and materials science. Its structure, featuring a bicyclic benzothiazole system with an exocyclic amino group at the 2-position, is a cornerstone for the synthesis of a wide array of derivatives. The nucleophilic nature of this primary amino group is the focal point of its chemical reactivity, making it a versatile handle for molecular elaboration. Derivatives of 2-aminobenzothiazoles are known to possess a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] This guide provides a detailed exploration of the principal reactions involving the amino group of this compound, offering experimental protocols, quantitative data, and visual workflows for researchers in drug discovery and synthetic chemistry.

Acylation and Sulfonylation Reactions

The primary amino group of this compound readily undergoes acylation with acyl halides, anhydrides, and carboxylic acids to form the corresponding amides. This reaction is fundamental for introducing diverse functional groups and building more complex molecules. Similarly, reaction with sulfonyl chlorides yields sulfonamides, a privileged scaffold in drug discovery.[3]

Data Presentation: Acylation and Sulfonylation Reactions

The following table summarizes representative yields for acylation and sulfonylation reactions of 2-aminothiazole and its analogs, demonstrating the efficiency of these transformations under various conditions.

| Reaction Type | Reagent | Solvent | Conditions | Yield (%) | Reference |

| Acylation | Chloroacetyl chloride | Not Specified | Not Specified | Moderate | [4] |

| Acylation | 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chloride | Not Specified | Not Specified | Not Specified | [4] |

| Acylation | Acetyl chloride | Dry Acetone | Reflux, 2h | Solid product obtained | [5] |

| Sulfonylation | Benzenesulfonyl chloride | Water | 80-85°C, 6h | 80 | [5] |

| Sulfonylation | 4-Methylbenzenesulfonyl chloride | Water | 80-85°C, 4h | 69 | [5] |

| Sulfonylation | 4-Nitrobenzenesulfonyl chloride | Water | 80-85°C, 4h | 72 | [5] |

Experimental Protocol: Synthesis of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide (Acylation)

-

Dissolve this compound (1 mmol) in 15 mL of dry acetone in a round-bottom flask equipped with a reflux condenser.

-

Add acetyl chloride (1.1 mmol) dropwise to the solution while stirring.

-

Reflux the reaction mixture for approximately 2 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[5]

-

After completion, cool the mixture to room temperature.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Filter the solid product, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified N-(5,6-dimethyl-1,3-benzothiazol-2-yl)acetamide.

Visualization: Acylation Pathway```dot

Caption: Reaction pathway for the endocyclic N-alkylation.

Schiff Base (Azomethine) Formation

One of the most prominent reactions of the 2-amino group is its condensation with aldehydes and ketones to form Schiff bases, also known as azomethines (-N=CH-). [6]This reaction is typically acid-catalyzed and is crucial for synthesizing a vast number of biologically active compounds. [6][7]The use of microwave irradiation can significantly accelerate this reaction and improve yields. [4][8]

Data Presentation: Schiff Base Formation

The following data, derived from the synthesis of Schiff bases from 2-aminobenzothiazole analogs, illustrate typical reaction outcomes.

| Aldehyde/Ketone | Solvent | Catalyst | Conditions | Yield (%) | Reference |

| Aromatic Aldehydes | Methanol | Mo-Al2O3 composite, p-TSA | Room Temp, 4h | 90-99 | [9] |

| Cyclohexanone | Methanol | Mo-Al2O3 composite, p-TSA | Room Temp, 4h | 99 | [9] |

| 3,5-diiodosalicylaldehyde | Ethanol | None | Reflux, 2h | 38 | [8] |

| 3,5-diiodosalicylaldehyde | Ethanol | None | Microwave, 8-10 min | 76-80 | [4][8] |

Experimental Protocol: Microwave-Assisted Synthesis of a Schiff Base

-

In a microwave-safe vessel, combine this compound (1 mmol) and a substituted aromatic aldehyde (1 mmol) in 10 mL of ethanol. [8]2. Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a suitable power (e.g., 100-300 W) and temperature (e.g., 80-100°C) for 5-15 minutes. [4][8]5. After the reaction, cool the vessel to room temperature.

-

The precipitated product is collected by filtration.

-

Wash the solid with cold ethanol and dry to obtain the pure Schiff base.

Visualization: Experimental Workflow for Schiff Base Synthesis

Caption: Workflow for microwave-assisted Schiff base synthesis.

Diazotization Reactions

The primary aromatic amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5°C). [10]These diazonium salts are highly versatile intermediates that can be subsequently used in various coupling reactions (e.g., to form azo dyes) or substitution reactions (e.g., Sandmeyer reaction to introduce halides). [4][10]

Experimental Protocol: Preparation of a 5,6-dimethylbenzothiazol-2-yl Diazonium Salt Solution

-

Dissolve this compound (1 mmol) in a mixture of a strong acid (e.g., 3 mL of concentrated HCl) and water (5 mL) in a beaker, cooling it in an ice-salt bath to maintain a temperature of 0-5°C. [10][11]2. In a separate container, prepare a solution of sodium nitrite (1.1 mmol) in a small amount of cold water.

-

Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not rise above 5°C. [10]4. Continue stirring for an additional 15-30 minutes in the ice bath. The resulting solution contains the diazonium salt.

-

This solution should be used immediately in a subsequent coupling or substitution reaction without isolation.

Visualization: Diazotization and Azo Coupling

Caption: Pathway from the amine to an azo dye via a diazonium salt.

Conclusion

The exocyclic amino group at the 2-position of this compound is a highly reactive and synthetically valuable functional group. Its ability to readily participate in acylation, alkylation, Schiff base formation, and diazotization reactions allows for extensive structural modification. This versatility has established the 2-aminobenzothiazole core as a privileged scaffold in the development of new therapeutic agents and functional materials. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to explore the rich chemistry of this important heterocyclic compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. excli.de [excli.de]

- 4. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. op.niscair.res.in [op.niscair.res.in]

- 10. Diazotisation [organic-chemistry.org]

- 11. scialert.net [scialert.net]

The Versatility of 2-Amino-5,6-dimethylbenzothiazole: A Literature Review of its Applications

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic compound 2-Amino-5,6-dimethylbenzothiazole serves as a pivotal scaffold in medicinal chemistry, providing a versatile framework for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive review of the synthesis, experimental protocols, and biological applications of this compound derivatives, with a focus on quantitative data and experimental methodologies.

Synthesis of 2-Aminobenzothiazole Derivatives

The synthesis of 2-aminobenzothiazole derivatives is a well-established process in organic chemistry. One of the classical and widely used methods is the reaction of substituted anilines with potassium thiocyanate in the presence of bromine.[1] This reaction proceeds through an electrophilic substitution mechanism to yield the desired benzothiazole core.

General Experimental Protocol for Synthesis

A common synthetic route for 2-aminobenzothiazole derivatives involves the following steps:

-

Reaction of Substituted Aniline with Thiocyanate: A solution of the appropriately substituted aniline in a suitable solvent (e.g., glacial acetic acid) is treated with potassium thiocyanate.

-

Addition of Bromine: Bromine, dissolved in the same solvent, is added dropwise to the reaction mixture, typically at a controlled temperature to manage the exothermic reaction.

-

Cyclization: The reaction mixture is stirred for a specified period to allow for the cyclization and formation of the benzothiazole ring.

-

Work-up and Purification: The product is isolated by pouring the reaction mixture into water, followed by filtration. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol.[2]

Characterization of the synthesized compounds is typically performed using various analytical techniques, including:

-

Melting Point Determination

-

Thin-Layer Chromatography (TLC)

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR)

-

Mass Spectrometry (MS) [2]

Caption: Logical relationship of 2-aminobenzothiazole derivatives' anticancer activity.

Antimicrobial and Antifungal Applications

The benzothiazole scaffold is a constituent of various antimicrobial and antifungal agents. [3]Derivatives of this compound have been investigated for their efficacy against a range of bacterial and fungal pathogens.

Experimental Protocol for Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.

-

Visual Assessment: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity. [4]

Compound/Derivative Microorganism MIC (µg/mL) Amino-benzothiazole Schiff base 46a E. coli 15.62 Amino-benzothiazole Schiff base 46a P. aeruginosa 15.62 2-Arylbenzothiazole 25a E. faecalis ~1 µM 2-Arylbenzothiazole 25b E. faecalis ~1 µM 2-Arylbenzothiazole 25c E. faecalis ~1 µM 2-Arylbenzothiazole 25a K. pneumoniae 2.03 µM 2-Arylbenzothiazole 25b K. pneumoniae 1.04 µM 2-Arylbenzothiazole 25c K. pneumoniae 1.04 µM Sulfonamide analogue 66c P. aeruginosa 3.1–6.2 Sulfonamide analogue 66c S. aureus 3.1–6.2 Sulfonamide analogue 66c E. coli 3.1–6.2 2,6-disubstituted benzothiazole 130a M. catarrhalis 4 2,6-disubstituted benzothiazole 130b M. catarrhalis 4 2,6-disubstituted benzothiazole 130c M. catarrhalis 4 | 2-(Alkenylthio)-5-aminobenzothiazole | C. albicans | 15.6 |

Table 2: Antimicrobial and Antifungal Activity of Selected 2-Aminobenzothiazole Derivatives. [3][4]

Neuroprotective and Anti-inflammatory Applications

Recent studies have highlighted the potential of 2-aminobenzothiazole derivatives in the treatment of neurodegenerative diseases and inflammatory conditions. [5]For instance, certain derivatives have shown protective effects in cellular models of Alzheimer's disease by inhibiting tau-induced neuronal toxicity. [6] In the context of inflammation, some 2-aminobenzothiazole derivatives have demonstrated significant anti-inflammatory activity in vivo. [7]

Experimental Protocol for Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)

This is a widely used in vivo model to screen for the anti-inflammatory activity of new compounds.

-

Animal Grouping: Rats are divided into control and treatment groups.

-

Compound Administration: The test compound or vehicle (for the control group) is administered orally or intraperitoneally.

-

Induction of Inflammation: After a specific period, a sub-plantar injection of carrageenan is administered to the right hind paw of each rat to induce localized inflammation and edema.

-

Measurement of Paw Volume: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group. [7]

Compound/Derivative Assay Result 2-aminothiazole derivatives Tau-induced neuronal toxicity Protection at nanomolar concentrations Benzothiazole derivative 17c Carrageenan-induced paw edema (3h) 80% inhibition | Benzothiazole derivative 17i | Carrageenan-induced paw edema (3h) | 78% inhibition |

Table 3: Neuroprotective and Anti-inflammatory Activity of Selected 2-Aminobenzothiazole Derivatives. [6][7] dot

Caption: Workflow for the biological screening of 2-aminobenzothiazole derivatives.

Conclusion

The this compound scaffold is a cornerstone in the development of novel therapeutic agents. Its derivatives have demonstrated significant potential in oncology, infectious diseases, neurology, and inflammatory disorders. The synthetic accessibility and the possibility for diverse chemical modifications make this heterocyclic system an attractive starting point for drug discovery campaigns. Further research focusing on structure-activity relationship (SAR) studies and the elucidation of precise mechanisms of action will be crucial for the development of clinically viable drug candidates based on this promising scaffold.

References

- 1. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound|CAS 29927-08-0 [benchchem.com]

- 6. Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-5,6-dimethylbenzothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 2-Amino-5,6-dimethylbenzothiazole and its derivatives. It includes a detailed experimental protocol, data presentation in tabular format for clarity, and visualizations of the synthetic workflow and a relevant biological signaling pathway. These compounds are of significant interest in medicinal chemistry due to their potential as therapeutic agents, particularly in oncology.

Introduction

2-Aminobenzothiazoles are a class of heterocyclic compounds that have garnered considerable attention in the field of drug discovery. The benzothiazole scaffold is a privileged structure, appearing in a number of compounds with a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The 2-amino group provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the development of potent and selective drug candidates. The 5,6-dimethyl substitution pattern on the benzene ring can influence the lipophilicity and metabolic stability of the molecule, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.

Data Presentation

Physicochemical and Safety Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀N₂S | [1] |

| Molecular Weight | 178.25 g/mol | [2] |

| Appearance | Off-white crystalline solid | [1] |

| Melting Point | 185-189 °C | [2] |

| CAS Number | 29927-08-0 | [1][2] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |

| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 | [2] |

Summary of Anticancer Activity of Selected 2-Aminobenzothiazole Derivatives

| Compound | Cancer Cell Lines | IC₅₀ Values (µM) | Target/Mechanism of Action | Reference |

| Compound 13 | HCT116, A549, A375 | 6.43, 9.62, 8.07 | EGFR inhibitor | [3] |

| Compound 20 | HepG2, HCT-116, MCF-7 | 9.99, 7.44, 8.27 | VEGFR-2 inhibitor | [3] |

| Compound 21 | HepG2, HCT-116, MCF-7 | 10.34 - 12.14 | VEGFR-2 inhibitor | [3] |

| Compound 36 | L1210, SNU-1 | ED₅₀ comparable to Adriamycin | Antitumor agent | [4] |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the well-established Hugershoff reaction, a reliable method for the synthesis of 2-aminobenzothiazoles from substituted anilines. The procedure involves the reaction of 3,4-dimethylaniline with sodium thiocyanate in the presence of bromine.

Materials and Reagents:

-

3,4-Dimethylaniline

-

Sodium thiocyanate (NaSCN)

-

Glacial acetic acid

-

Bromine (Br₂)

-

Ethanol

-

Concentrated ammonium hydroxide

-

Deionized water

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Reflux condenser

-

Heating mantle or oil bath

-

Büchner funnel and filter flask

-

Beakers and Erlenmeyer flasks

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 3,4-dimethylaniline (0.1 mol) in glacial acetic acid (200 mL).

-

Addition of Thiocyanate: To this solution, add sodium thiocyanate (0.2 mol) and stir the mixture at room temperature until the salt is fully dissolved.

-

Bromination: Cool the flask in an ice bath to 0-5 °C. Slowly add a solution of bromine (0.1 mol) in glacial acetic acid (50 mL) dropwise from the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition of bromine is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into a beaker containing crushed ice (500 g). A precipitate will form.

-

Neutralization: Carefully neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 7-8. This should be performed in a well-ventilated fume hood.

-

Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water.

-

Purification: The crude product can be purified by recrystallization from ethanol to yield pure this compound as an off-white crystalline solid.

-

Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Mandatory Visualization

Caption: Synthetic workflow for this compound.

Caption: Simplified VEGFR-2 signaling pathway and its inhibition.

References

- 1. This compound | C9H10N2S | CID 34757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-アミノ-5,6-ジメチルベンゾチアゾール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of antitumor activity of 2- and 6-[(1,3-benzothiazol-2-yl)aminomethyl]-5,8-dimethoxy-1,4-naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Anticancer Activity of 2-Amino-5,6-dimethylbenzothiazole Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Aminobenzothiazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological activities, including potent anticancer properties.[1][2] These compounds have been shown to exert their effects through various mechanisms, such as the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[1][3] This document provides a detailed protocol for assessing the anticancer activity of novel 2-Amino-5,6-dimethylbenzothiazole analogs, focusing on in vitro assays to determine cytotoxicity, mode of cell death, and effects on key signaling pathways.

Data Presentation

The following tables summarize the cytotoxic activity of representative 2-aminobenzothiazole analogs against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) value represents the concentration of a compound required to inhibit the growth of 50% of the cells.

Table 1: In Vitro Anticancer Activity of 2-Aminobenzothiazole Analogs

| Compound | Cancer Cell Line | IC50 (µM) | Key Structural Features & SAR Insights |

| OMS5 | A549 (Lung Cancer) | 22.13 | Features a 4-nitroaniline moiety combined with the 2-aminobenzothiazole core.[4] |

| MCF-7 (Breast Cancer) | 24.31 | Demonstrates potent activity, though not primarily through PI3Kγ inhibition.[4] | |

| OMS14 | A549 (Lung Cancer) | 61.03 | Incorporates a piperazine-4-nitroaniline group.[4] |

| MCF-7 (Breast Cancer) | 27.08 | Shows significant inhibition of PIK3CD/PIK3R1.[5] | |

| Compound 13 | HCT116 (Colon Cancer) | 6.43 ± 0.72 | Exhibits high selectivity for cancer cells over normal cells.[1] |

| A549 (Lung Cancer) | 9.62 ± 1.14 | Effectively inhibits EGFR enzymatic activity.[1] | |

| A375 (Melanoma) | 8.07 ± 1.36 | ||

| Compound 20 | HepG2 (Liver Cancer) | 9.99 | A hybrid molecule incorporating a thiazolidinedione (TZD) moiety.[1] |

| HCT-116 (Colon Cancer) | 7.44 | Substituents on the phenyl ring enhance cytotoxic activity.[1] | |

| MCF-7 (Breast Cancer) | 8.27 | ||

| Compound 23 | HT-29 (Colon Cancer) | Not specified | A potent VEGFR-2 inhibitor.[1] |

| PC-3 (Prostate Cancer) | Not specified | Displays excellent antiproliferative activity with marginal cytotoxicity against normal cells.[1] | |

| A549 (Lung Cancer) | Not specified | ||

| U87MG (Glioblastoma) | Not specified | ||

| Compound 24 | C6 (Rat Glioma) | 4.63 ± 0.85 | Contains a 1,3,4-oxadiazole moiety.[1] |

| A549 (Lung Cancer) | 39.33 ± 4.04 | Induces apoptosis and activation of caspase-3.[1] |

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[7]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[8]

-